molecular formula C11H9BrN2O2S B2867668 [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-78-2

[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B2867668
CAS No.: 335398-78-2
M. Wt: 313.17
InChI Key: DKLIXMRUKITXCT-UHFFFAOYSA-N
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Description

[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid is a brominated thiazole derivative offered for research purposes. This compound features a thiazole core, a privileged scaffold in medicinal chemistry that is frequently found in molecules with diverse biological activities . The structure incorporates a 4-bromo-phenylamino substituent and an acetic acid side chain, making it a versatile building block for the synthesis of more complex molecules, particularly through the formation of amide bonds. Thiazole-based compounds are extensively investigated in pharmaceutical research for their potential as therapeutic agents. Scientific literature indicates that thiazole derivatives exhibit a broad spectrum of pharmacological properties, including antibacterial and anti-inflammatory activities . The presence of the bromine atom on the phenyl ring offers a handle for further chemical modification via cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop targeted bioactive compounds . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLIXMRUKITXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The reaction begins with ethyl 4-chloroacetoacetate, which reacts with thiourea in aqueous ethanol under reflux to yield ethyl [2-aminothiazol-4-yl]-acetate hydrochloride. The chlorine atom at the α-position of the ketone facilitates nucleophilic attack by the sulfur atom of thiourea, forming the thiazole ring. Typical conditions include a 1:1 molar ratio of α-haloketone to thiourea, temperatures of 70–80°C, and reaction times of 4–6 hours.

Introduction of 4-Bromo-Phenylamino Group

Post-thiazole formation, the 2-amino group undergoes nucleophilic aromatic substitution with 4-bromophenyl bromide. This step requires catalytic copper(I) iodide (5 mol%) and a base such as potassium carbonate in dimethylformamide (DMF) at 120°C for 24 hours. The reaction achieves moderate yields (60–70%) due to competing side reactions, necessitating careful purification via column chromatography.

Ester Hydrolysis to Acetic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using 6 M hydrochloric acid under reflux for 3 hours. This step proceeds quantitatively (>95% yield) but requires strict temperature control to prevent decarboxylation of the acetic acid side chain.

Metal-Mediated Synthesis via Sodium Intermediates

A high-yield alternative leverages sodium-mediated rearrangements, adapted from the synthesis of 4-bromo-2-nitrophenylacetic acid.

Formation of Sodium Cresylate Intermediate

4-Bromo-2-chlorotoluene reacts with metallic sodium in cyclohexane at 0–15°C to generate 4-bromo-2-nitrotolyl sodium. This intermediate undergoes a thermally induced rearrangement at 40–100°C to form 4-bromo-2-nitrobenzyl sodium, with reaction times of 5 hours.

Carboxylation with Carbon Dioxide

The benzyl sodium intermediate is treated with CO2 gas (0.8–0.9 L/min) at 25–45°C for 3 hours, yielding sodium 4-bromo-2-nitrophenylacetate. Acidification with dilute HCl precipitates the free acid, achieving yields of 93–97%.

Functional Group Interconversion

The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium on carbon (10 wt%), followed by diazotization and coupling with thiazole precursors to install the phenylamino-thiazole moiety.

Carboxylation Approach for Acetic Acid Side Chain

Direct carboxylation of pre-formed thiazole derivatives provides an efficient route to the acetic acid functionality.

Thiazole Precursor Preparation

4-Methylthiazole is brominated at the 2-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 2-bromo-4-methylthiazole. Subsequent amination with 4-bromoaniline in the presence of cesium carbonate and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) forms the 2-(4-bromo-phenylamino)-thiazole intermediate.

Oxidation to Acetic Acid

The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO4) in acidic aqueous medium. Optimal conditions involve 5% sulfuric acid, a temperature of 60°C, and a 4-hour reaction time, yielding 85–90% of the target compound.

Multi-Step Synthesis from Halogenated Intermediates

This approach prioritizes regiochemical control through sequential halogenation and coupling reactions.

Bromination of Phenylalanine Derivatives

4-Aminophenylalanine undergoes electrophilic bromination with bromine (Br2) in acetic acid, selectively introducing bromine at the para position. Protection of the amine group with tert-butoxycarbonyl (Boc) prevents undesired side reactions.

Thiazole Ring Construction

The Boc-protected amine reacts with 2-chloro-1-(thiazol-4-yl)ethanone in the presence of triethylamine, forming the 2-(4-bromo-phenylamino)-thiazole scaffold. Deprotection with trifluoroacetic acid (TFA) liberates the free amine, which is subsequently acetylated using chloroacetic anhydride.

Comparative Analysis of Preparation Methods

Method Key Steps Yield (%) Advantages Limitations
Hantzsch Synthesis Thiazole formation, SNAr 60–70 Well-established protocol Moderate yields, multi-step purification
Metal-Mediated Sodium rearrangement, carboxylation 93–97 High yields, fewer steps Requires handling reactive sodium
Carboxylation Oxidation of methyl group 85–90 Direct side-chain functionalization Harsh oxidation conditions
Multi-Step Halogenation Regioselective bromination 70–75 Excellent regiochemical control Lengthy synthesis, costly reagents

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The bromo group can be reduced to a phenylamino group.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid is a chemical compound with potential applications in pharmaceutical testing and medicinal chemistry . Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities, making them useful in scientific research .

Scientific Research Applications
Thiazole-containing molecules have demonstrated diverse therapeutic applications and have been studied in clinical trials .

Anticonvulsant Activity
Thiazole derivatives have shown anticonvulsant properties in various studies . For instance, certain thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogs have displayed significant anticonvulsant activity . Specifically, analogues with a para-halogen-substituted phenyl attached to the thiazole ring are important for this activity .

Antimicrobial Activity
Substituted phenylthiazol-2-amine derivatives have exhibited potential antimicrobial activity . Compounds with electron-releasing groups (e.g., hydroxyl or methoxy groups) on the benzylidene portion have shown antimicrobial effects comparable to standard medications .

Cosmetics
Polymers, including those with thiazole structures, are used in cosmetic formulations as film formers, fixatives, and rheology modifiers . They can also be incorporated into nanoparticles for targeted delivery of fragrances and other active ingredients, enhancing bioactivity and stability in cosmetic products .

Mechanism of Action

The mechanism of action of [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid with analogs differing in substituents on the phenylamino group or thiazole ring. Key parameters include molecular properties, biological activities, and synthesis data.

Compound Name Substituent (R) CAS No. Molecular Formula Molecular Weight Biological Activities/Applications Key Notes References
This compound 4-Br Not specified C₁₁H₁₀BrN₃O₂S 328.18 g/mol Under investigation for antimicrobial/anti-cancer roles Bromine enhances lipophilicity and stability
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid 4-Cl 436094-81-4 C₁₁H₁₀ClN₃O₂S 283.73 g/mol Anti-cancer, anti-inflammatory, antimicrobial Broad pharmaceutical applications
[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid 4-OCH₃ 335398-80-6 C₁₂H₁₂N₂O₃S 264.30 g/mol Research compound; synthesis yield: 27% Methoxy group may improve solubility
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid 2-F 878618-18-9 C₁₁H₉FN₂O₂S 252.26 g/mol Not explicitly stated; used as a building block Ortho-fluoro may alter steric interactions
[2-(4-Trifluoromethyl-phenylamino)-thiazol-4-yl]-acetic acid 4-CF₃ C₁₂H₁₀F₃N₃O₂S 317.28 g/mol Potent AMPK activator (Activator-3) CF₃ group enhances potency but may reduce bioavailability
[2-(4-Hydroxy-phenyl)-thiazol-4-yl]-acetic acid 4-OH (phenyl) 23551-34-0 C₁₁H₉NO₃S 235.26 g/mol Research compound; harmful if swallowed (Xn) Hydroxyl group increases polarity

Biological Activity

[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent, making it a promising candidate for drug development. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the bromo and phenylamino substituents enhances its biological activity by improving binding affinity to target molecules.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are typically in the low micromolar range, suggesting potent antimicrobial efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus< 4
Escherichia coli8 - 16

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida species. Studies have reported IC50 values indicating effective inhibition of fungal growth, comparable to standard antifungal agents such as fluconazole .

Fungal Strain IC50 (µg/mL)
Candida albicans5 - 10
Aspergillus niger10 - 20

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown significant cytotoxic effects against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these cell lines are reported to be less than those of established chemotherapeutics like doxorubicin, indicating a strong anticancer effect .

Cell Line IC50 (µg/mL)
A-431< 1.5
Jurkat< 2.0

The mechanism of action for this compound involves its interaction with key enzymes and receptors involved in cellular processes. The thiazole ring can inhibit specific enzymes linked to inflammatory pathways and cancer progression. For instance, it may disrupt the activity of protein kinases or phosphatases that are crucial for tumor cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the thiazole moiety and the bromo substitution on the phenyl ring in enhancing biological activity. Modifications on these groups can lead to variations in potency and selectivity against different biological targets. For example, the introduction of electron-donating groups on the phenyl ring has been shown to increase anticancer activity significantly .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when combined with cell-penetrating peptides, suggesting a synergistic effect that could improve therapeutic outcomes against resistant bacterial strains .
  • Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines revealed that it induced apoptosis through mitochondrial pathways, emphasizing its potential as an effective anticancer agent .

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